molecular formula C21H21ClN4O3S B2774155 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021035-92-6

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2774155
CAS No.: 1021035-92-6
M. Wt: 444.93
InChI Key: CRIDMMSTYOBAJE-UHFFFAOYSA-N
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Description

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both sulfonyl and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield aldehydes or acids, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
  • 3-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
  • 3-(4-((5-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Uniqueness

Compared to similar compounds, 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIDMMSTYOBAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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